molecular formula C10H10N2O2 B8698556 2-Acetyl-4-methoxybenzimidazole

2-Acetyl-4-methoxybenzimidazole

Cat. No.: B8698556
M. Wt: 190.20 g/mol
InChI Key: DCOBBFHYVSMDKD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzimidazole (B57391) Chemistry in Research

The journey of benzimidazole chemistry began with the discovery of the parent compound, which was found to be a structural component of vitamin B12, specifically as N-ribosyldimethyl benzimidazole, an axial ligand for the cobalt atom. sigmaaldrich.com This initial discovery sparked significant interest in the benzimidazole nucleus as a stable platform for chemical exploration. Early research focused on the synthesis of the core structure, with the condensation of o-phenylenediamine (B120857) with formic acid being a foundational method.

Over the last few decades, research into benzimidazole derivatives has expanded exponentially, driven by the discovery of their diverse pharmacological activities. isca.me Scientists have systematically explored the derivatization of the benzimidazole core, leading to the development of numerous compounds with a wide array of therapeutic applications. This has established benzimidazole and its derivatives as crucial pharmacophores in modern drug discovery. isca.meresearchgate.net

Significance of the Benzimidazole Core as a Privileged Chemical Scaffold in Drug Discovery and Chemical Biology

The benzimidazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a term that denotes a molecular framework that is able to bind to multiple biological targets with high affinity. isca.me This versatility stems from the unique structural and electronic properties of the benzimidazole ring system. It can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to biological macromolecules like proteins and enzymes.

The significance of the benzimidazole core is underscored by its presence in a multitude of FDA-approved drugs. These drugs span a wide range of therapeutic areas, highlighting the broad applicability of this scaffold.

Table 1: Examples of FDA-Approved Drugs Containing the Benzimidazole Scaffold

Drug NameTherapeutic Class
OmeprazoleProton Pump Inhibitor
MebendazoleAnthelmintic
TelmisartanAngiotensin II Receptor Blocker
BendamustineAnticancer Agent

The continuous exploration of benzimidazole derivatives has led to the discovery of compounds with a vast range of biological activities, as detailed in the table below.

Table 2: Documented Biological Activities of Benzimidazole Derivatives

Biological Activity
Anticancer nih.govnih.gov
Antiviral nih.gov
Antifungal nih.gov
Antibacterial nih.gov
Anti-inflammatory isca.me
Anthelmintic isca.me
Antiprotozoal researchgate.net
Antihypertensive
Antidiabetic
Neuroprotective nih.gov

The ability to readily modify the benzimidazole core at various positions allows for the fine-tuning of its pharmacological properties, making it a highly attractive starting point for the design of new and improved therapeutic agents.

Position of 2-Acetyl-4-methoxybenzimidazole within the Broader Landscape of Substituted Benzimidazole Research

While extensive research exists for the broader class of substituted benzimidazoles, specific and detailed studies on this compound are limited in the publicly available scientific literature. However, its position and potential significance can be inferred from research on related compounds, particularly those bearing the 2-acetyl and 4-methoxy substituents.

The 2-acetyl group is a particularly valuable functional handle in synthetic organic chemistry. researchgate.netbiointerfaceresearch.com It serves as a versatile synthon for the construction of a wide variety of other heterocyclic rings fused to or substituted on the benzimidazole core. researchgate.netbiointerfaceresearch.com For instance, the carbonyl group of the 2-acetyl moiety can readily undergo condensation reactions to form chalcones, pyrazolines, thiazoles, and other complex heterocyclic systems. researchgate.netbiointerfaceresearch.com This makes 2-acetylbenzimidazoles key intermediates in the synthesis of novel compounds with potentially enhanced biological activities. researchgate.netbiointerfaceresearch.com

The 4-methoxy group on the benzene (B151609) ring of the benzimidazole scaffold is known to influence the electronic properties and bioavailability of the molecule. Methoxy (B1213986) substitution can impact the compound's interaction with biological targets and its metabolic stability. For example, a new family of PDE4 inhibitors based on a 2-substituted-4-methoxybenzimidazole framework has been described, with several of these compounds demonstrating oral bioavailability and efficacy in in vivo models of inflammatory disease. nih.gov This suggests that the 4-methoxy substituent can contribute favorably to the pharmacokinetic profile and biological activity of benzimidazole derivatives.

In a study on 5-acetyl-2-arylbenzimidazoles, the presence of a dimethoxy group on the phenyl moiety at the 2-position was found to be crucial for potent antiviral activity against the Bovine Viral Diarrhea virus (BVDV). nih.gov While the substitution pattern is different from the compound , it highlights the potential role of methoxy groups in modulating the biological effects of acetyl-substituted benzimidazoles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-(4-methoxy-1H-benzimidazol-2-yl)ethanone

InChI

InChI=1S/C10H10N2O2/c1-6(13)10-11-7-4-3-5-8(14-2)9(7)12-10/h3-5H,1-2H3,(H,11,12)

InChI Key

DCOBBFHYVSMDKD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(N1)C=CC=C2OC

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Acetyl 4 Methoxybenzimidazole and Analogous Benzimidazole Derivatives

Classical and Contemporary Approaches to Benzimidazole (B57391) Nucleus Synthesis

The formation of the benzimidazole core is a foundational step in the synthesis of 2-Acetyl-4-methoxybenzimidazole and its analogs. Various methods have been developed, ranging from classical condensation reactions to modern, efficiency-focused protocols.

Condensation Reactions Utilizing ortho-Phenylenediamines and Carboxylic Acid Derivatives

The most traditional and widely employed method for synthesizing the benzimidazole nucleus is the Phillips-Ladenburg reaction. This method involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative (such as esters, anhydrides, or nitriles). The reaction is typically promoted by heat and acidic conditions.

For the synthesis of a 4-methoxy substituted benzimidazole, the logical starting material is 4-methoxy-o-phenylenediamine (also known as 4-methoxybenzene-1,2-diamine). guidechem.comchemicalbook.comfishersci.comchemicalbook.comthermofisher.com This precursor can be synthesized by the reduction of 4-methoxy-2-nitroaniline (B140478), often using reagents like iron powder in acetic acid or catalytic hydrogenation with palladium on carbon (Pd/C). guidechem.comchemicalbook.com

Once the substituted diamine is obtained, it can be condensed with a suitable C2-source. To achieve the 2-acetyl substitution, a direct condensation with pyruvic acid or its derivatives could be envisioned, though this can present challenges. A more established two-step approach involves condensing the diamine with lactic acid to form 2-(α-hydroxyethyl)benzimidazole. This intermediate is then oxidized using an oxidizing agent like potassium dichromate (K₂Cr₂O₇) in dilute sulfuric acid to yield the final 2-acetylbenzimidazole . researchgate.net This sequence can be adapted using 4-methoxy-o-phenylenediamine to produce the target molecule.

ReactantsConditionsProduct
o-Phenylenediamine (B120857), Carboxylic AcidAcid (e.g., HCl), Heat2-Substituted Benzimidazole
4-Methoxy-o-phenylenediamine, Lactic AcidHeat (Phillips conditions)2-(α-hydroxyethyl)-4-methoxybenzimidazole
2-(α-hydroxyethyl)benzimidazole, K₂Cr₂O₇Dilute H₂SO₄2-Acetylbenzimidazole

Microwave-Assisted and Green Chemistry Synthetic Protocols for Benzimidazole Formation

In recent years, synthetic chemistry has shifted towards more environmentally benign and efficient methods. Green chemistry principles have been applied to benzimidazole synthesis to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. Microwave irradiation can dramatically accelerate the condensation of o-phenylenediamines with aldehydes or carboxylic acids, often reducing reaction times from hours to minutes and increasing yields. These reactions can be performed under solvent-free conditions or using green solvents like water or ionic liquids. nih.govbeilstein-journals.org For instance, the condensation of an o-phenylenediamine with a carboxylic acid can be efficiently carried out under microwave irradiation in the presence of a solid support like alumina-methanesulfonic acid.

Green catalysts, such as erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃), have been shown to be effective and recyclable for benzimidazole synthesis, promoting reactions in water and allowing for selective product formation. beilstein-journals.org Other approaches include using deep eutectic solvents (DESs), which can act as both the solvent and a reactant component, or employing photocatalytic methods under visible light. iipseries.org These modern techniques offer significant advantages over classical methods, providing rapid, efficient, and eco-friendly routes to the benzimidazole core.

MethodKey FeaturesAdvantages
Microwave-Assisted Synthesis Rapid heating, solvent-free or green solventsReduced reaction time, increased yields, energy efficiency
Catalysis in Green Solvents Use of water, ionic liquids; recyclable catalysts (e.g., Er(OTf)₃)Environmental friendliness, catalyst reusability, high selectivity
Deep Eutectic Solvents (DESs) Solvent also acts as a reactantReduced waste, novel reaction pathways

Regioselective Functionalization Strategies for Acetyl and Methoxy (B1213986) Group Introduction onto the Benzimidazole System

Achieving the specific 2-acetyl-4-methoxy substitution pattern requires precise control over the placement of each functional group. This can be accomplished either by building the ring from an already functionalized precursor or by modifying a pre-formed benzimidazole ring.

Methods for Selective Acylation at the 2-Position of Benzimidazole Derivatives

Introducing an acetyl group directly onto the C2 position of a pre-formed 4-methoxybenzimidazole is a key regioselective challenge. The benzimidazole ring has two nitrogen atoms that are also nucleophilic, creating competition between N-acylation and C-acylation.

Direct C-H functionalization has become a powerful strategy. Transition-metal catalysis, using metals like rhodium or copper, can activate the C2-H bond of the benzimidazole ring, allowing for direct alkylation or acylation. nih.govresearchgate.netnih.gov For example, rhodium(I)-catalyzed systems have been developed for the C2-selective alkylation of benzimidazoles. nih.gov Copper-catalyzed methods have also been explored for the chemoselective acylation of benzimidazoles with phenylacetic acids, where the reaction outcome (N-acylation vs. fused heterocycle formation via C2-acylation) can be switched by changing the catalyst and base. rsc.org Another approach involves a one-pot acylation-cyclization of N-arylamidoximes, which bypasses the traditional o-phenylenediamine route. acs.org

To favor C2-acylation over N-acylation, the nitrogen atoms can be blocked with a protecting group. This strategy is discussed further in section 2.2.3.

Methodologies for Methoxy Substitution at the 4-Position of the Benzimidazole Ring

Directly introducing a methoxy group at the C4 position of a benzimidazole ring is synthetically challenging due to the difficulty in controlling regioselectivity on the benzene (B151609) portion of the heterocycle.

Therefore, the most efficient and common strategy is to start the synthesis with a precursor that already contains the methoxy group at the desired position. As mentioned previously, the synthesis of this compound would strategically begin with 4-methoxy-o-phenylenediamine . guidechem.comfishersci.comchemicalbook.comthermofisher.com This starting material ensures the methoxy group is correctly placed from the outset, avoiding complex and potentially low-yielding aromatic substitution steps on the benzimidazole core. This "bottom-up" approach is a cornerstone of synthesizing specifically substituted benzimidazoles.

Multi-step Synthesis and Protecting Group Strategies for Complex Benzimidazole Architectures

The synthesis of complex molecules like this compound often requires a multi-step approach where protecting groups are essential for achieving the desired outcome. eurekaselect.comdaneshyari.comnih.gov Protecting groups are used to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. youtube.com

In the context of benzimidazole synthesis, the NH group of the imidazole (B134444) ring is both acidic and nucleophilic, which can lead to unwanted side reactions during functionalization steps like acylation. To direct acylation to the C2 position, the NH group is often protected.

A plausible multi-step synthesis for this compound could be:

Synthesis of Precursor : Prepare 4-methoxy-o-phenylenediamine from 4-methoxy-2-nitroaniline via reduction. guidechem.comchemicalbook.com

Benzimidazole Formation : Condense 4-methoxy-o-phenylenediamine with a simple C1 source, like formic acid or trimethyl orthoformate, to form 4-methoxybenzimidazole.

N-Protection : Protect the benzimidazole nitrogen. A common protecting group for amines and related heterocycles is the tert-butoxycarbonyl (Boc) group. youtube.com Other options include the 2,2,2-trichloroethyl chloroformate (Troc) group, which has been used for the selective N-protection of hydroxyalkylbenzimidazoles. umass.edu

Regioselective C2-Acylation : With the nitrogen protected, a C2-lithiation followed by reaction with an acetylating agent (like acetyl chloride) can be performed. The benzimidazole nitrogen itself can act as a directing group to facilitate lithiation at the adjacent C2 position. acs.org

Deprotection : Remove the protecting group from the nitrogen under appropriate conditions (e.g., acid for a Boc group) to yield the final product, this compound.

This strategic use of protecting groups ensures that each reaction step proceeds with high selectivity, enabling the construction of complex and precisely substituted benzimidazole architectures.

Catalytic Approaches in Benzimidazole Synthesis and Derivatization

The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, leading to the development of numerous synthetic methodologies for its construction and functionalization. researchgate.netnih.govnih.gov Catalytic approaches, in particular, offer efficient, selective, and often more environmentally benign routes compared to classical methods. These strategies primarily involve transition metal catalysis and organocatalysis to forge the key carbon-carbon (C-C) and carbon-heteroatom bonds that define the benzimidazole core and its derivatives.

Transition Metal Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation for Benzimidazole Scaffolds

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to benzimidazole chemistry has enabled the creation of a diverse array of derivatives. enpress-publisher.com These methods facilitate the crucial C-N bond formation and C-C bond coupling reactions necessary for building and decorating the benzimidazole ring system. Catalysts based on a variety of metals, including copper, iron, manganese, cobalt, and ruthenium, have been successfully employed. researchgate.netrsc.orgresearchgate.net

One prevalent strategy is the dehydrogenative coupling or condensation reaction between o-phenylenediamines and various coupling partners like aldehydes or alcohols. researchgate.netrsc.org For instance, iron-catalyzed acceptor-less dehydrogenative coupling of primary alcohols with o-phenylenediamines has been shown to produce 1,2-disubstituted benzimidazoles in moderate to good yields. researchgate.net Similarly, manganese complexes have been effectively used as catalysts for the synthesis of benzimidazoles from diamines and alcohols through both dehydrogenative and hydrogen borrowing strategies. acs.org The selectivity of these manganese-catalyzed reactions can be tuned by modulating the base and reaction conditions to yield either N-alkylated diamines or the cyclized benzimidazole products. acs.org

Copper catalysis is particularly prominent for intramolecular C-N bond formation to construct the benzimidazole ring. researchgate.netlookchem.comresearchgate.net A straightforward and sustainable method using copper(I) oxide (Cu₂O) as the catalyst, N,N'-dimethylethylenediamine (DMEDA) as the ligand, and potassium carbonate as the base has been developed for intramolecular N-arylation in water, affording a library of benzimidazole derivatives in high yields. researchgate.netlookchem.com This highlights a move towards greener synthetic protocols. nih.gov Other metals like cobalt, nickel, and iridium have also been utilized in the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles. rsc.org For example, cobalt pincer complexes can catalyze the dehydrogenative synthesis of 2-substituted benzimidazoles from primary alcohols and aromatic diamines. rsc.org

The table below summarizes various transition metal-catalyzed approaches for the synthesis of benzimidazole derivatives.

Catalyst SystemSubstratesReaction TypeKey FeaturesReference
Iron Tricarbonyl Complexo-Phenylenediamines, Primary AlcoholsAcceptorless Dehydrogenative CouplingSelective synthesis of 1,2-disubstituted benzimidazoles. researchgate.net
Cationic Mn(I) Complexo-Phenylenediamines, AlcoholsDehydrogenative Coupling / Borrowing HydrogenBase-tuned selectivity for N-alkylated diamines or benzimidazoles. acs.org
Cu₂O / DMEDAN-(2-halophenyl)amidinesIntramolecular C-N Bond FormationPerformed in water, offering an environmentally friendly route. researchgate.netlookchem.com
Cobalt Pincer ComplexAromatic Diamines, Primary AlcoholsDehydrogenative StrategyProvides good yields for a diverse series of 2-substituted benzimidazoles. rsc.org
Ruthenium-Polyoxoniobate ComplexesAromatic Diamines, AlcoholsDehydrogenative CouplingSolvent-switched selectivity between 2-substituted and 1,2-disubstituted benzimidazoles. researchgate.net
Nano-Fe₂O₃1,2-Diaminobenzenes, Aromatic AldehydesCondensation/CyclizationAqueous reaction medium, short reaction times, and catalyst recyclability. rsc.org

Organocatalytic Systems for Benzimidazole Functionalization

In addition to metal-based catalysts, organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a complementary approach that avoids potentially toxic and expensive heavy metals. youtube.com Organocatalytic systems utilize small, purely organic molecules to accelerate chemical reactions and have been successfully applied to the functionalization of benzimidazole scaffolds. researchgate.net

One notable application is the direct amidation of aldehydes to form N-acyl benzimidazoles. acs.org A simple and efficient organocatalytic method has been developed using cetyltrimethylammonium bromide (CTAB) as a surfactant catalyst and tert-butyl hydroperoxide (tBuOOH) as an oxidizing agent. acs.org This protocol allows for the coupling of various aldehydes with nucleophiles like benzimidazole to produce the corresponding N-acyl benzimidazoles, which are valuable synthetic intermediates. acs.org The proposed mechanism involves the generation of an acyl radical from the aldehyde, which then couples with an aminyl radical derived from the benzimidazole. acs.org

Organocatalysis is also employed in multicomponent reactions (MCRs) to construct complex molecular architectures incorporating the benzimidazole ring in a single step. For example, an optimized one-pot methodology for synthesizing pharmacologically significant fused triazole-benzimidazole scaffolds has been developed using an organocatalytic approach. researchgate.net These strategies are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. researchgate.net

The table below provides examples of organocatalytic systems used for benzimidazole functionalization.

Catalyst SystemSubstratesReaction TypeProduct TypeReference
CTAB / tBuOOHAldehydes, BenzimidazoleOrganocatalytic AmidationN-Acyl Benzimidazoles acs.org
Triethylamine (TEA)Azides, Alkynes, Benzimidazole derivativesMulticomponent [3+2] CycloadditionFused Triazole-Benzimidazole Scaffolds researchgate.net

State of the Art Spectroscopic and Analytical Techniques for Structural Elucidation of 2 Acetyl 4 Methoxybenzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments like COSY, HMQC, and HMBC, the precise connectivity and spatial relationships of atoms within 2-Acetyl-4-methoxybenzimidazole can be determined. ugm.ac.idresearchgate.net

The ¹H NMR spectrum provides information about the chemical environment of protons. For instance, the protons of the acetyl group and the methoxy (B1213986) group would appear as distinct singlets, while the aromatic protons on the benzimidazole (B57391) ring would exhibit characteristic splitting patterns (e.g., doublets, triplets) due to coupling with neighboring protons. ugm.ac.idrsc.org The integration of these signals reveals the relative number of protons in each environment.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. rsc.org Quaternary carbons, such as the carbonyl carbon of the acetyl group and the carbons of the benzimidazole core to which no protons are attached, are readily identified. ugm.ac.id

2D NMR techniques provide further clarity. Homonuclear Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule. ugm.ac.id Heteronuclear Multiple Quantum Coherence (HMQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the entire molecular structure. ugm.ac.id

Table 1: Representative NMR Data for Benzimidazole Derivatives Note: The following table presents typical chemical shift ranges for functional groups found in benzimidazole derivatives, which are analogous to those expected for this compound. Exact values for the target compound would be determined experimentally.

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Acetyl (CH₃)~2.4~21
Methoxy (OCH₃)~3.9~56
Aromatic (C-H)7.0 - 8.2110 - 145
Benzimidazole N-H~12.8-
Carbonyl (C=O)-~195
Benzimidazole (C=N)-~152

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.govnih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For this compound, key vibrational bands would be expected for the N-H stretch of the imidazole (B134444) ring (typically around 3400 cm⁻¹), C-H stretches of the aromatic and methyl groups (around 3100-2800 cm⁻¹), a strong C=O stretch for the acetyl group (around 1680-1660 cm⁻¹), C=N and C=C stretching vibrations of the benzimidazole ring (in the 1650-1450 cm⁻¹ region), and C-O stretching of the methoxy group (around 1250 cm⁻¹). ijrar.orgresearchgate.netresearchgate.netresearchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak or absent in the FT-IR spectrum. scite.ai The combination of both techniques offers a more complete vibrational analysis of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Note: The following table lists expected vibrational frequencies based on known data for similar functional groups.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (imidazole)Stretching~3400
C-H (aromatic)Stretching3100-3000
C-H (methyl)Stretching3000-2850
C=O (acetyl)Stretching1680-1660
C=N (imidazole)Stretching1630-1580
C=C (aromatic)Stretching1600-1450
C-O (methoxy)Stretching1275-1200

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. rsc.orgnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. It typically produces a protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecule with a high degree of confidence. rsc.orgbeilstein-journals.org This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, and the resulting fragment ions provide valuable clues about the molecule's structure. researchgate.netnih.gov For this compound, characteristic fragmentation pathways might include the loss of the acetyl group, the methoxy group, or cleavage of the benzimidazole ring. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. youtube.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. fiveable.me The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* transitions within the conjugated benzimidazole ring system. researchgate.net The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic of the chromophore and can be influenced by the presence of substituents like the acetyl and methoxy groups. fiveable.me

Chromatographic Methods for Purity Assessment and Mixture Analysis (HPLC, UHPLC-MS, TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing complex mixtures. ptfarm.plresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful separation techniques that can be used to determine the purity of this compound by separating it from any starting materials, byproducts, or other impurities. researchgate.netub.edu A single, sharp peak in the chromatogram is indicative of a pure compound. ptfarm.pl Coupling these techniques with mass spectrometry (LC-MS) allows for the identification of the components of a mixture based on their retention times and mass-to-charge ratios. ethz.ch

Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity assessment. ptfarm.plresearchgate.net The retention factor (Rf) value of the compound is a characteristic property under a specific set of conditions (stationary phase and mobile phase).

Theoretical and Computational Chemistry Approaches to 2 Acetyl 4 Methoxybenzimidazole and Its Analogs

Quantum Chemical Calculations: Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to provide information about electron distribution, molecular orbital energies, and other electronic properties.

Density Functional Theory (DFT) Studies on Benzimidazole (B57391) Derivatives

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic properties of medium to large-sized molecules, including benzimidazole derivatives. nih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a good balance between computational cost and accuracy.

DFT studies on various benzimidazole derivatives have been used to determine their structural properties. nih.gov Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and stability of these compounds. nih.gov For instance, a smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. acs.org The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to identify the reactive sites within a molecule. researchgate.net

In the context of 2-Acetyl-4-methoxybenzimidazole, DFT calculations could predict its optimized geometry, bond lengths, and bond angles. The electron-donating methoxy (B1213986) group and the electron-withdrawing acetyl group would significantly influence the electron density distribution across the benzimidazole core. This, in turn, would affect its reactivity and how it interacts with biological targets. For example, DFT studies have been used to investigate the electronic structure and substituent effects in other biologically active benzimidazole derivatives. acs.org

A comparison of experimental and calculated vibrational frequencies using DFT (at the B3LYP/6-311G** level) for 2-(4-methoxyphenyl)-1H-benzo[d]imidazole showed good agreement, validating the use of this method for studying similar benzimidazole structures. researchgate.net

Molecular Modeling and Simulation: Conformational Analysis and Molecular Dynamics

While quantum chemical calculations provide detailed electronic information, molecular modeling and simulation techniques are used to study the dynamic behavior and conformational preferences of molecules.

Conformational analysis of benzimidazole derivatives is crucial as the spatial arrangement of atoms can significantly impact their biological activity. Studies on N-acylhydrazone derivatives of benzimidazole have shown the existence of different conformers, such as synperiplanar and antiperiplanar forms, which can be identified and quantified using NMR spectroscopy and theoretical calculations. tandfonline.comtandfonline.comresearchgate.net For this compound, the rotation around the single bond connecting the acetyl group to the benzimidazole ring would be a key conformational feature to investigate.

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems over time, offering insights into the stability of ligand-protein complexes and the conformational changes that can occur. rsc.orgsemanticscholar.org MD simulations have been used to study the interaction of benzimidazole derivatives with various biological targets, such as beta-tubulin and protein kinases. semanticscholar.orgnih.gov These simulations can reveal the stability of binding poses predicted by molecular docking and highlight key interactions that contribute to binding affinity. rsc.orgnih.gov For example, MD simulations of benzimidazole derivatives complexed with beta-tubulin have shown that the protein is more stabilized in the presence of the benzimidazole compound compared to its unbound (apo) form. semanticscholar.org

In Silico Screening and Virtual Library Design for Benzimidazole Scaffolds

The benzimidazole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets. researchgate.netbenthamdirect.comnih.gov In silico screening and the design of virtual libraries are powerful computational strategies for exploring the vast chemical space around the benzimidazole core to identify new drug candidates.

Virtual screening involves computationally docking large libraries of compounds into the active site of a biological target to predict their binding affinity and mode. This approach has been successfully used to identify potential benzimidazole-based inhibitors for various targets, including protein kinases and enzymes involved in microbial pathogenesis. nih.govnih.govzenodo.orgmdpi.com For instance, a virtual screening of benzimidazole derivatives identified potential inhibitors of triosephosphate isomerase in Leishmania mexicana. researchgate.net

The design of virtual libraries of benzimidazole scaffolds allows for the systematic exploration of different substituents at various positions on the benzimidazole ring. researchgate.net By computationally evaluating the drug-like properties (e.g., using Lipinski's rule of five) and predicted biological activity of these virtual compounds, researchers can prioritize the synthesis of the most promising candidates. nih.govnih.gov This approach significantly accelerates the drug discovery process and reduces the costs associated with synthesizing and testing a large number of compounds.

Computational Studies on Reaction Mechanisms and Catalysis Involving Benzimidazoles

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions and understanding the role of catalysts in the synthesis of benzimidazoles.

DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed understanding of the reaction pathway. acs.org For example, computational studies have been used to investigate the mechanism of the synthesis of benzimidazoles from the reaction of o-phenylenediamine (B120857) with aldehydes or carboxylic acids. mdpi.com These studies can help in optimizing reaction conditions to improve yields and reduce the formation of byproducts. mdpi.com

Furthermore, computational methods are employed to study catalytic processes for benzimidazole synthesis. researchgate.net For instance, the mechanism of a manganese-catalyzed synthesis of benzimidazoles from o-phenylenediamines and alcohols was investigated using DFT calculations, which revealed that the formation of a [Mn-H] intermediate is the rate-limiting step in the catalytic cycle. acs.org Such insights are crucial for the design of more efficient and selective catalysts for the synthesis of benzimidazole derivatives. acs.org

Structure Activity Relationship Sar Studies and Molecular Recognition Principles of Benzimidazole Derivatives

Elucidation of Structural Features Influencing Biological Activities of Benzimidazole (B57391) Derivatives

The biological activities of benzimidazole derivatives are significantly influenced by the nature and position of substituents on the benzimidazole core. researchgate.netnih.gov SAR studies have consistently shown that modifications at the N-1, C-2, C-5, and C-6 positions can dramatically alter the pharmacological profile of these compounds. nih.govnih.govnih.gov

The C-2 position is a common site for substitution, and the nature of the group at this position plays a critical role in determining the type and potency of the biological activity. nih.govnih.gov For instance, the introduction of aryl groups, alkyl groups, or heterocyclic moieties at the C-2 position has led to the development of potent anticancer, antimicrobial, and antiviral agents. researchgate.netnih.govnih.gov The substitution pattern on any aryl ring at the C-2 position is also crucial. For example, in a series of 2-aryl-benzimidazole derivatives of dehydroabietic acid, the presence and position of substituents on the 2-aryl moiety significantly impacted their cytotoxic activity. nih.gov

Substitutions on the benzene (B151609) ring of the benzimidazole nucleus (positions 4, 5, 6, and 7) also play a vital role. Electron-withdrawing groups, such as nitro or halogen atoms, at the 5- and 6-positions have been shown to enhance the activity of certain benzimidazole derivatives. researchgate.netnih.gov Conversely, electron-donating groups can also positively influence activity, depending on the biological target. nih.gov For example, in one study, compounds with electron-releasing groups at the para position exhibited promising antifungal activity. nih.gov

The N-1 position of the benzimidazole ring is another key site for modification. The introduction of various substituents at this position can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic profiles. nih.gov

Table 1: Influence of Substituents at Different Positions on the Biological Activity of Benzimidazole Derivatives

Position of SubstitutionType of SubstituentInfluence on Biological Activity
C-2 Aryl groups, Alkyl groups, Heterocyclic moietiesCrucial for determining the type and potency of activity (e.g., anticancer, antimicrobial). researchgate.netnih.govnih.gov
N-1 Alkyl groups, Benzyl groupsModulates physicochemical properties like lipophilicity and hydrogen bonding capacity. nih.gov
C-5 and C-6 Electron-withdrawing groups (e.g., -NO2, Halogen)Often enhances biological activity. researchgate.netnih.gov
C-5 and C-6 Electron-donating groups (e.g., -CH3, -OCH3)Can also enhance activity, depending on the target. nih.gov

Impact of Acetyl and Methoxy (B1213986) Substituents on Molecular Interactions and Activity Profiles

The acetyl group at the C-2 position is a key feature. The carbonyl group within the acetyl moiety can act as a hydrogen bond acceptor, which is a crucial interaction for binding to many biological targets. researchgate.net 2-Acetylbenzimidazole itself is a valuable synthon for creating a variety of biologically active heterocyclic compounds. researchgate.net The reactivity of its carbonyl group allows for the synthesis of derivatives like chalcones, which have shown nematicidal activity. researchgate.net

The methoxy group at the 4-position of the benzene ring is an electron-donating group. The presence of methoxy groups can enhance the antioxidant activity of benzazole derivatives by donating hydrogen atoms or electrons to stabilize free radicals. nih.gov The position of the methoxy group is also critical. For instance, in a study of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the methoxy group was part of a scaffold that yielded potent and selective inhibitors of 12-lipoxygenase. nih.gov In other studies, a methoxy group at the 4-position of a phenyl ring attached to the imidazole (B134444) nucleus was found to favor anti-inflammatory activity. mdpi.com The methoxy group can also influence the compound's metabolic stability and ability to cross cell membranes.

The combination of an acetyl group at C-2 and a methoxy group at C-4 creates a unique electronic and steric profile that dictates the molecule's interaction with specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzimidazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. jocpr.com For benzimidazole derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their activity. nih.govnih.govmdpi.com

These studies often employ various physicochemical, electronic, and steric descriptors to build predictive models. For example, a 3D-QSAR study on substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonists identified the importance of lipophilicity and hydrogen bonding at specific positions for good antagonistic activity. nih.gov Another QSAR study on N-substituted benzimidazole derived carboxamides helped to explore the molecular properties with the highest influence on antioxidative activity. nih.gov

The general process of a QSAR study involves:

Data Set Selection: A series of benzimidazole derivatives with known biological activities is chosen.

Descriptor Calculation: Various molecular descriptors (e.g., logP, molar refractivity, dipole moment, HOMO/LUMO energies) are calculated for each molecule.

Model Development: Statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical model that correlates the descriptors with the biological activity. jocpr.com

Model Validation: The predictive power of the QSAR model is tested using internal and external validation techniques. nih.govmdpi.com

QSAR models provide valuable insights into the structural requirements for a particular biological activity and can guide the design of new, more potent benzimidazole derivatives. jocpr.comnih.gov

Molecular Docking and Protein-Ligand Interaction Studies with Benzimidazole Ligands

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com This technique is widely used to understand the binding modes of benzimidazole derivatives with their protein targets. nih.govnih.govacs.org

In molecular docking studies, the benzimidazole ligand is placed into the binding site of a target protein, and its interactions are analyzed. Common interactions observed for benzimidazole ligands include:

Hydrogen Bonds: The nitrogen atoms in the imidazole ring and substituents like the acetyl group can act as hydrogen bond donors or acceptors. mdpi.comacs.org

Hydrophobic Interactions: The benzene ring and other lipophilic substituents can form hydrophobic interactions with nonpolar residues in the binding pocket. mdpi.com

π-π Stacking: The aromatic benzimidazole ring can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. mdpi.com

For example, a molecular docking study of benzimidazole derivatives with β-tubulin, a target for anthelmintic drugs, revealed key binding interactions within the colchicine (B1669291) binding site. nih.gov Similarly, docking studies of benzimidazole-triazole hybrids as anticancer agents showed interactions with amino acid residues in the ATP binding site of kinases. nih.gov These studies are crucial for rational drug design, allowing for the optimization of ligands to improve their binding affinity and selectivity. nih.govmdpi.com

Understanding the Role of Specific Substitution Patterns on Ligand-Receptor Binding Affinity and Selectivity

The specific pattern of substituents on the benzimidazole scaffold is a primary determinant of its binding affinity and selectivity for a particular receptor. nih.gov Minor changes in the substitution pattern can lead to significant differences in biological activity and target preference. nih.govmdpi.com

For instance, in a study of benzimidazole derivatives as 5-HT3 receptor ligands, it was found that a halogen atom at the 6-position and a nitro group at the 7-position resulted in the best affinity and selectivity. nih.gov In another example, the investigation of 2-alkyl substituted benzimidazoles as angiotensin II AT2 receptor ligands showed that small, bulky groups like isopropyl or tert-butyl at the 2-position conferred high affinity and selectivity. diva-portal.orgresearchgate.net

Mechanistic Studies on the Molecular Basis of Benzimidazole Functionality in Chemical Biology

Investigations into Enzyme Inhibition Mechanisms by Benzimidazole (B57391) Derivatives

Benzimidazole derivatives have been extensively studied as inhibitors of various enzymes, playing a crucial role in the management of numerous diseases. Their inhibitory mechanisms are diverse and often target-specific.

A significant number of benzimidazole-based compounds function as kinase inhibitors . nih.gov These compounds can interact with enzymes through multiple binding modes. In some instances, the benzimidazole core acts as a hinge-binding motif, while in others, it serves a scaffolding role without direct interaction with the hinge region. nih.gov Many of these are ATP-competitive inhibitors, leveraging unique structural features to achieve high selectivity for a specific kinase. nih.gov However, with the rise of drug resistance, multi-target therapy has gained traction. nih.gov Some benzimidazole derivatives are designed as multi-target inhibitors, concurrently acting on several kinases, which can be advantageous if one kinase develops resistance. nih.gov

Another important class of enzymes targeted by benzimidazoles are topoisomerases . Molecular docking studies have shown that certain benzimidazole derivatives can bind effectively to the active sites of topoisomerase II and DNA gyrase subunit B, suggesting a mechanism of action that involves the inhibition of these enzymes. tandfonline.com

Benzimidazoles are also known to inhibit enzymes involved in metabolic processes. For instance, they have been investigated as inhibitors of carbonic anhydrase and H+/K+ ATPase . researchgate.net Kinetic studies are often employed to elucidate the precise mechanism of inhibition. For example, Lineweaver-Burk plots derived from enzyme kinetic studies can determine whether the inhibition is competitive, non-competitive, or uncompetitive. nih.gov

Furthermore, some benzimidazole derivatives have shown inhibitory activity against acetylcholinesterase (AChE) , an enzyme critical in the nervous system. nih.gov The inhibitory mechanism can be explored through kinetic studies to understand how these compounds interact with the enzyme's active site. nih.gov The stability of the complex formed between a benzimidazole derivative and an enzyme can be investigated using molecular dynamics (MD) simulations, which can predict whether the compound will remain bound to the binding pocket. researchgate.net

Molecular Interactions with Biomacromolecules (e.g., DNA, RNA, Proteins) and Their Functional Consequences

The biological effects of benzimidazole derivatives are often a direct consequence of their interactions with essential biomacromolecules like DNA, RNA, and proteins.

DNA Interactions: Certain dicationic benzimidazole derivatives exhibit strong binding to DNA, particularly at sequences rich in adenine-thymine (AT) base pairs. nih.gov Biophysical techniques such as thermal denaturation (ΔTm), kinetics, and circular dichroism (CD), combined with NMR and molecular modeling, have revealed that these compounds preferentially bind in the minor groove of the DNA double helix. nih.govrsc.org This interaction is highly specific, with negligible binding observed for guanine-cytosine (GC) rich DNA or RNA. nih.gov The structural details of these complexes, including the influence of substituents on the benzimidazole ring, have been elucidated through these studies, providing a molecular basis for their activity. nih.gov Molecular docking analyses have further corroborated that benzimidazole complexes can interact with the minor groove of DNA. rsc.org

Protein Interactions: As previously discussed in the context of enzyme inhibition, benzimidazoles interact with a wide array of proteins. These interactions are fundamental to their therapeutic effects. Molecular docking is a key computational technique used to predict and analyze the binding of benzimidazole derivatives to their protein targets. nih.gov For example, docking studies have been used to investigate the interaction of benzimidazole compounds with targets like cyclin-dependent kinase 8 (CDK-8) and estrogen receptor-alpha (ER-alpha). nih.gov These studies can reveal crucial amino acid residues within the binding pocket that interact with the benzimidazole scaffold, providing insights that correlate with their observed biological activity. nih.gov The binding affinity is often quantified by a docking score, where a more negative value indicates a stronger interaction. nih.gov

The structural flexibility afforded by substitutions on the benzimidazole ring allows for tailored specificity towards different protein targets. nih.gov For instance, the addition of heterocyclic and aromatic groups can enhance target specificity. nih.gov

Identification and Characterization of Molecular Targets for Benzimidazole Compounds

A wide range of molecular targets has been identified for benzimidazole compounds, underscoring their therapeutic versatility. These targets are often enzymes or receptors that play pivotal roles in disease pathways. researchgate.net

Some of the key molecular targets for benzimidazole derivatives include:

Kinases: Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). researchgate.net

Tubulin: Inhibition of tubulin polymerization is a well-known anticancer mechanism. researchgate.net

Topoisomerases: Both topoisomerase I and II are targeted by certain benzimidazoles. researchgate.net

Poly(ADP-ribose) polymerase (PARP) inhibitors . researchgate.net

Hormone Receptors: Including the androgen receptor. researchgate.net

Other Enzymes: Such as carbonic anhydrase, aromatase, and histone deacetylases (HDACs). researchgate.netresearchgate.net

The identification of these targets often involves a combination of experimental and computational approaches. For example, molecular docking simulations can be used to screen libraries of benzimidazole compounds against known protein structures to identify potential binders. tandfonline.comnih.gov These predictions can then be validated through in vitro enzyme inhibition assays or other biological experiments. nih.gov The identification of a specific molecular target is a critical step in understanding the mechanism of action of a benzimidazole derivative and for the rational design of more potent and selective therapeutic agents. nih.gov

Target Class Specific Examples Therapeutic Area
KinasesVEGFR, EGFRCancer
Structural ProteinsTubulinCancer
TopoisomerasesTopoisomerase I & IICancer
DNA Repair EnzymesPARPCancer
Hormone ReceptorsAndrogen ReceptorCancer
Other EnzymesCarbonic Anhydrase, H+/K+ ATPaseVarious

Elucidating the Role of Tautomerism and Isomerism in Benzimidazole Activity and Recognition

Tautomerism and isomerism are fundamental concepts in the chemistry of benzimidazoles that significantly influence their biological activity and molecular recognition.

Tautomerism: Benzimidazoles exhibit annular tautomerism, which is a dynamic equilibrium between two interconvertible structural isomers. encyclopedia.pubnih.gov This phenomenon involves the migration of a proton between the two nitrogen atoms of the imidazole (B134444) ring. encyclopedia.pubnih.gov The existence of this 1,3-tautomeric equilibrium is a key factor in explaining the biological activities of many benzimidazole compounds. encyclopedia.pubnih.gov

The binding affinity of a benzimidazole derivative to its protein target is dependent on its specific conformation, which is determined by the predominant tautomeric form. encyclopedia.pubnih.gov Therefore, understanding the tautomeric equilibrium is crucial for deciphering the ligand-protein binding mechanism. encyclopedia.pubnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying tautomerism in solution. encyclopedia.pub In some cases, the rate of proton exchange is slow enough to observe distinct signals for each tautomer. beilstein-journals.org

Isomerism: When a substituent is present on one of the nitrogen atoms of the imidazole ring, two distinct isomers can exist due to the annular tautomerism. nih.gov For example, 5-methylbenzimidazole (B147155) is a tautomer of 6-methylbenzimidazole, but they are the same compound due to rapid proton transfer. instras.com However, when a large substituent is bonded to the N1 position in 2-heterosubstituted benzimidazoles, two stable isomeric compounds can be isolated. nih.gov The specific isomer can have a profound impact on the biological activity, as the spatial arrangement of the atoms will dictate how the molecule interacts with its biological target. Quantum chemical studies can be employed to investigate the relative stabilities of different tautomers and isomers. umich.edu

Advanced Applications of Benzimidazole Derivatives in Chemical Sciences Excluding Pharmaceutical/therapeutic

Benzimidazole-Derived N-Heterocyclic Carbenes (NHCs) as Ligands in Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands in organometallic catalysis, often serving as alternatives to phosphines. nih.gov Benzimidazole-based NHCs are readily synthesized from benzimidazolium salts and have been successfully employed in a variety of catalytic transformations. nih.govacs.orgresearchgate.netnih.govsemanticscholar.org These NHC ligands can be tailored by modifying the substituents on the benzimidazole (B57391) framework, which in turn influences the steric and electronic properties of the resulting metal complexes and their catalytic activity. researchgate.net For instance, benzimidazole-tethered NHC complexes of palladium and nickel have shown high efficacy in cross-coupling reactions like the Suzuki-Miyaura and Kumada couplings. nih.govacs.org The introduction of a 4-methoxy group, as in our target molecule, could potentially enhance the electron-donating ability of the corresponding NHC ligand, thereby modulating the catalytic performance of its metal complexes.

Applications in Materials Science and Engineering (e.g., Polymers, Ionic Liquids, Functional Materials)

Benzimidazole derivatives are integral components in the development of high-performance polymers and functional materials. Polybenzimidazoles (PBIs) are a class of polymers known for their exceptional thermal and chemical stability. The incorporation of specific benzimidazole units can be used to fine-tune the properties of these polymers.

More recently, benzimidazole-based ionic liquids (ILs) and polymeric ionic liquids (PILs) have garnered attention. nih.govnih.govacs.orgrsc.orgmdpi.com These materials exhibit unique properties such as high thermal stability, ionic conductivity, and specific solubility characteristics. rsc.org For example, polymeric ionic liquids derived from benzimidazole have been investigated as corrosion inhibitors for carbon steel. nih.govnih.govacs.org The structure of the benzimidazole cation can be systematically varied to control the physical and chemical properties of the resulting ILs and PILs. rsc.orgmdpi.com

Chemo-sensing and Biosensing Applications of Benzimidazole Fluorophores

Many benzimidazole derivatives exhibit intrinsic fluorescence, making them attractive candidates for the development of chemosensors. researchgate.netresearchgate.netnih.govrsc.org The fluorescence properties of these molecules can be modulated by their interaction with specific analytes, such as metal ions or anions. researchgate.netresearchgate.net This change in fluorescence can be a "turn-off" or "turn-on" response, allowing for the selective detection of the target species. Benzimidazole-based fluorescent chemosensors have been developed for the detection of various ions, including Cu²⁺ and Zn²⁺. researchgate.netnih.gov The design of such sensors often involves incorporating a binding site for the analyte that is electronically coupled to the benzimidazole fluorophore. The acetyl and methoxy (B1213986) groups in 2-Acetyl-4-methoxybenzimidazole could potentially serve as or be modified to create such binding sites.

Role in Coordination Chemistry and Metal Complexes

The benzimidazole moiety is an excellent ligand for a wide range of metal ions, forming stable coordination complexes. royalsocietypublishing.orgrsc.orgnih.govscite.ainih.govresearchgate.netacs.orgnih.govnih.gov The nitrogen atoms of the imidazole (B134444) ring can coordinate to metal centers, and the substituents on the benzimidazole backbone can also participate in coordination, leading to the formation of diverse and intricate structures. rsc.orgacs.org These metal complexes have found applications in areas such as catalysis, magnetism, and materials science. researchgate.net The nature of the metal ion and the substituents on the benzimidazole ligand dictates the geometry and properties of the resulting complex. royalsocietypublishing.orgnih.gov For example, copper(II) and zinc(II) complexes with benzimidazole-derived ligands have been synthesized and characterized for their potential applications. royalsocietypublishing.orgnih.govnih.gov The 2-acetyl and 4-methoxy groups of the title compound could influence the coordination behavior and the properties of its metal complexes.

Future Research Directions and Emerging Opportunities in 2 Acetyl 4 Methoxybenzimidazole Research

Rational Design and Synthesis of Next-Generation Benzimidazole (B57391) Scaffolds with Tuned Properties

The future of benzimidazole research lies in the rational design of new scaffolds with precisely tuned properties to enhance efficacy and selectivity. nih.govnih.gov This involves a deep understanding of structure-activity relationships (SAR) to guide the synthesis of next-generation compounds. nih.govnih.gov

Key strategies in this area include:

Targeted Modifications: Introducing diverse substituents at various positions of the benzimidazole core to modulate biological activity. For example, substitutions at the N-1, 2, 5, and 6 positions have been shown to be crucial for the antiviral and anticancer activities of some benzimidazole derivatives. rsc.orgnih.gov

Hybridization: Combining the benzimidazole scaffold with other pharmacologically active moieties to create hybrid molecules with dual or synergistic effects. jksus.orgresearchgate.net

In Silico Screening: Employing computational models to predict the biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed compounds before their actual synthesis, thereby saving time and resources. nih.govnih.gov For instance, in silico screening has been used to identify benzimidazole derivatives as potential cannabinoid receptor 2 (CB2) ligands. nih.gov

Integration of Artificial Intelligence and Machine Learning in Benzimidazole Discovery

The synergy between artificial intelligence (AI) and medicinal chemistry is set to revolutionize the discovery and development of benzimidazole-based drugs. frontiersin.orgnih.gov Machine learning (ML) algorithms can analyze vast datasets of chemical structures and biological activities to identify novel drug candidates and predict their properties with high accuracy. biomedres.usnih.gov

Emerging applications of AI and ML in this field include:

Predictive Modeling: Developing ML models to predict the efficacy and toxicity of new benzimidazole derivatives, thus accelerating the drug discovery pipeline. nih.govbiomedres.us Deep learning models, for instance, have shown promise in predicting drug-target interactions and side effects. ijirt.org

De Novo Drug Design: Utilizing generative AI models to design entirely new benzimidazole-based molecules with desired pharmacological profiles. nih.gov

Data Mining and Analysis: Applying natural language processing and other AI techniques to extract valuable insights from the vast body of scientific literature on benzimidazoles. nih.gov

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The chemical industry is increasingly focusing on green chemistry principles to minimize environmental impact. chemmethod.com For benzimidazole synthesis, this translates to developing more sustainable and efficient methods that reduce waste, energy consumption, and the use of hazardous reagents. chemmethod.comchemmethod.com

Key trends in this area are:

Green Catalysts and Solvents: Utilizing environmentally benign catalysts and solvents, such as water, polyethylene (B3416737) glycol (PEG), and ionic liquids, to drive chemical reactions. chemmethod.com

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times and improve yields, often leading to cleaner reaction profiles. rsc.orgbohrium.com

One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel, which simplifies procedures and reduces waste. chemmethod.com

Exploration of Undiscovered Mechanisms and Novel Molecular Targets

While the primary mechanism of action for many benzimidazoles, such as their effect on tubulin polymerization, is well-established, there is still much to learn about their broader biological effects. nih.govyoutube.compediatriconcall.com Future research will focus on identifying new molecular targets and elucidating the complex signaling pathways through which these compounds exert their effects. nih.gov

Areas ripe for exploration include:

Target Identification: Using advanced proteomic and genomic approaches to identify novel protein targets for 2-Acetyl-4-methoxybenzimidazole and its analogs.

Pathway Analysis: Investigating the downstream effects of benzimidazole binding to its targets to understand the full scope of its cellular impact.

SAR for New Targets: Once new targets are identified, establishing structure-activity relationships to optimize benzimidazole scaffolds for these specific interactions. nih.gov

Advanced Analytical and Imaging Techniques for Real-Time Benzimidazole Studies

To gain a deeper understanding of how benzimidazoles function at a molecular level, researchers are turning to advanced analytical and imaging techniques. These tools allow for the real-time visualization and quantification of drug-target interactions within living cells.

Promising techniques include:

High-Performance Liquid Chromatography (HPLC): Advanced microextraction techniques combined with HPLC are being developed for the sensitive determination of benzimidazoles in various samples. researchgate.netresearchgate.net

Fluorescence Spectroscopy: The intrinsic fluorescence of some benzimidazole derivatives can be harnessed to study their binding interactions with proteins like bovine serum albumin. nih.govrsc.org

Molecular Docking and Dynamics Simulations: Computational methods like molecular docking and molecular dynamics simulations provide detailed insights into the binding modes and stability of benzimidazole-protein complexes. nih.govnih.govresearchgate.net

X-ray Crystallography: Determining the three-dimensional structure of benzimidazole derivatives bound to their target proteins can reveal the precise molecular interactions that govern their activity. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Acetyl-4-methoxybenzimidazole, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted benzimidazole precursors. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO or ethanol) with catalysts like glacial acetic acid can yield benzimidazole derivatives. Reaction time (e.g., 18 hours for cyclization) and temperature (reflux at ~80°C) significantly impact yield . Purification often involves recrystallization with water-ethanol mixtures to achieve >95% purity .

Q. How is this compound characterized spectroscopically to confirm its structure?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Detection of N-H stretching (~3400 cm⁻¹) and C=O acetyl group vibrations (~1680 cm⁻¹) .
  • NMR : ¹H NMR shows methoxy protons as a singlet at ~3.8 ppm and aromatic protons in the 6.5–8.0 ppm range. ¹³C NMR confirms acetyl (δ ~200 ppm) and methoxy (δ ~55 ppm) carbons .
  • Elemental Analysis : Matching experimental C/H/N percentages with theoretical values (e.g., C: 65.2%, H: 5.1%, N: 11.3%) validates purity .

Q. What functional groups in this compound influence its reactivity in further derivatization?

  • Methodological Answer : The acetyl group at position 2 is prone to nucleophilic substitution, while the methoxy group at position 4 directs electrophilic aromatic substitution. The benzimidazole core participates in hydrogen bonding, affecting solubility and biological interactions .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and validate results with structural analogs. For example, derivatives with electron-withdrawing substituents show enhanced antimicrobial activity but reduced solubility, requiring SAR balancing .

Q. What computational strategies are effective for predicting the binding affinity of this compound to target proteins?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) can model interactions. For instance, the acetyl group may form hydrogen bonds with catalytic residues, while the methoxy group stabilizes hydrophobic pockets. Compare docking scores (e.g., ΔG < -7 kcal/mol) with experimental IC₅₀ values .

Q. How do solvent and catalyst choices impact the regioselectivity of this compound in Suzuki-Miyaura coupling reactions?

  • Methodological Answer : Polar solvents (e.g., DMF) and Pd(PPh₃)₄ catalysts favor coupling at the benzimidazole C5 position. Steric hindrance from the methoxy group reduces reactivity at C4. Optimize ligand-to-palladium ratios (1:1 to 2:1) to minimize byproducts .

Q. What are the best practices for ensuring reproducibility in synthesizing this compound under inert atmospheres?

  • Methodological Answer : Use Schlenk lines for oxygen-sensitive steps. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and maintain anhydrous conditions with molecular sieves. Report yields with error margins (e.g., 65 ± 3%) to account for batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.